Ácido ricinoleico

Descripción general

Descripción

El ácido ricinoleico, formalmente conocido como ácido 12-hidroxi-9-cis-octadecenoico, es un ácido graso que es a la vez un ácido graso omega-9 insaturado y un ácido hidroxílico. Es un componente principal del aceite de semilla obtenido de la planta de ricino (Ricinus communis L., Euphorbiaceae), que también produce ricina. El ácido ricinoleico constituye aproximadamente el 90% del contenido de ácidos grasos en el aceite de ricino .

Aplicaciones Científicas De Investigación

El ácido ricinoleico tiene una amplia gama de aplicaciones en varios campos:

Mecanismo De Acción

El ácido ricinoleico ejerce sus efectos principalmente a través de la interacción con objetivos moleculares específicos. Es absorbido por el cuerpo a través de la mucosa intestinal y activa el receptor EP3 en las células musculares del intestino y el útero, estimulando la actividad intestinal y el trabajo de parto . Además, interactúa con los receptores cannabinoides 1 y 2, así como con el canal catiónico de potencial transitorio de la subfamilia V miembro 1 .

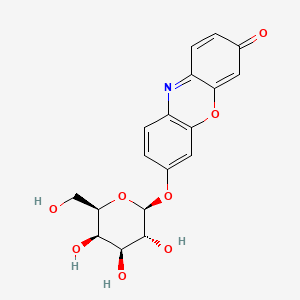

Compuestos Similares:

Ácido lesquerólico: Similar al ácido ricinoleico pero con un grupo -CH2-CH2- adicional entre el grupo carboxilo y el doble enlace.

Ácido ricinelaídico: El isómero trans del ácido ricinoleico.

Poliricinoleato de poliglicerol: Un polímero de glicerol con cadenas laterales de ácido ricinoleico, utilizado como emulsionante en el chocolate.

Singularidad: El ácido ricinoleico es único debido a su alto contenido en aceite de ricino y su grupo hidroxilo, que proporciona un sitio funcional para varias reacciones químicas. Esto lo hace altamente versátil y valioso en aplicaciones industriales .

Direcciones Futuras

Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the ricinoleic acid in batch culture was 21.67 g/kg of total oil. The yield of ricinoleic acid in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .

Análisis Bioquímico

Biochemical Properties

Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of ricinoleic acid . Ricinoleic acid interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .

Cellular Effects

Ricinoleic acid exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, ricinoleic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, ricinoleic acid has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of ricinoleic acid involves its interaction with various biomolecules and enzymes. Ricinoleic acid can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, ricinoleic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.

Metabolic Pathways

Ricinoleic acid is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts ricinoleic acid into ricinoleoyl-CoA. This activated form of ricinoleic acid can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, ricinoleic acid can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.

Subcellular Localization

Ricinoleic acid is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of ricinoleic acid into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of ricinoleic acid in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido ricinoleico puede sintetizarse mediante varios métodos, incluidos los procesos de Twitchell y Colgate-Emery, catálisis alcalina, transesterificación con ricinoleato de metilo e hidrólisis catalizada por lipasa. Entre estos, la hidrólisis utilizando la enzima lipozyme TL IM se considera la más eficaz, logrando una tasa de conversión de aproximadamente el 96,2% .

Métodos de Producción Industrial: La producción industrial de ácido ricinoleico implica principalmente la saponificación o la destilación fraccionada del aceite de ricino hidrolizado. El proceso comienza con la extracción del aceite de ricino de las semillas de ricino, seguida de la hidrólisis para producir ácido ricinoleico .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El ácido ricinoleico experimenta varias reacciones químicas, incluyendo la oxidación, reducción y sustitución. Una reacción notable es la escisión inducida por base, que implica la deshidrogenación inicial del alcohol secundario para formar una cetona. La cetona α,β-insaturada resultante luego experimenta una reacción retro-aldólica, lo que lleva a la escisión del enlace carbono-carbono .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos típicos incluyen halógenos y nucleófilos en condiciones básicas o ácidas.

Productos Principales:

Ácido sebácico: Producido por la escisión del ácido ricinoleico, con 2-octanol como subproducto.

Ácido undecilénico: Formado a través de la pirólisis del ácido ricinoleico.

Análisis De Reacciones Químicas

Types of Reactions: Ricinoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the base-induced cleavage, which involves the initial dehydrogenation of the secondary alcohol to form a ketone. The resulting α,β-unsaturated ketone then undergoes a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

Sebacic acid: Produced by the cleavage of ricinoleic acid, with 2-octanol as a byproduct.

Undecylenic acid: Formed through the pyrolysis of ricinoleic acid.

Comparación Con Compuestos Similares

Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.

Ricinelaidic acid: The trans isomer of ricinoleic acid.

Polyglycerol polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.

Uniqueness: Ricinoleic acid is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ricinoleic acid can be achieved through the hydrolysis of castor oil, which is a triglyceride composed of Ricinoleic acid. The hydrolysis process can be carried out using sodium hydroxide as a catalyst to break the ester bonds in the triglyceride, resulting in the release of Ricinoleic acid.", "Starting Materials": [ "Castor oil", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Add castor oil to a round bottom flask", "Step 2: Add sodium hydroxide to the flask and mix well", "Step 3: Add water to the flask and mix well", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Allow the mixture to cool to room temperature", "Step 6: Extract the Ricinoleic acid using a suitable solvent", "Step 7: Purify the Ricinoleic acid using column chromatography or recrystallization" ] } | |

Número CAS |

141-22-0 |

Fórmula molecular |

C18H34O3 |

Peso molecular |

298.5 g/mol |

Nombre IUPAC |

(Z)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |

Clave InChI |

WBHHMMIMDMUBKC-XFXZXTDPSA-N |

SMILES isomérico |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Apariencia |

Solid powder |

Punto de ebullición |

245 °C at 10 mm Hg |

Color/Form |

Colorless to yellow viscous liquid |

Densidad |

0.940 at 27.4 °C/4 °C |

melting_point |

5.5 °C |

| 141-22-0 61789-44-4 10378-04-8 |

|

Descripción física |

Liquid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

27925-02-6 |

Vida útil |

>2 years if stored properly |

Solubilidad |

3.46 mg/mL at 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |

Presión de vapor |

Vapor pressure: 10 mm Hg at 226 °C |

Origen del producto |

United States |

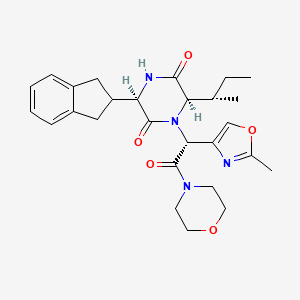

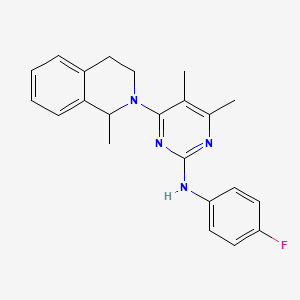

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

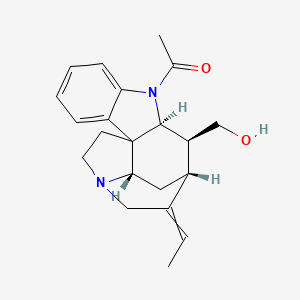

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)